molecular formula C6H9BrF2O2 B6317539 Ethyl 4-bromo-4,4-difluorobutanoate CAS No. 147345-35-5

Ethyl 4-bromo-4,4-difluorobutanoate

Cat. No.: B6317539
CAS No.: 147345-35-5
M. Wt: 231.03 g/mol
InChI Key: LRJMQBXKKGVMFM-UHFFFAOYSA-N
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Description

Its structure combines a bromine atom at the terminal carbon and two fluorine atoms at the adjacent position, creating unique electronic and steric properties.

Properties

IUPAC Name

ethyl 4-bromo-4,4-difluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJMQBXKKGVMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-4,4-difluorobutanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acrylate with bromodifluoromethane in the presence of a base. The reaction typically proceeds under mild conditions, with the temperature maintained around 0°C to 25°C. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually subjected to rigorous quality control measures to ensure its purity and suitability for further applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-4,4-difluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Applications

Ethyl 4-bromo-4,4-difluorobutanoate is primarily utilized as a building block in organic synthesis. Its ability to introduce the difluoromethyl group (CF2) into organic molecules makes it valuable in the development of pharmaceuticals and agrochemicals.

Introduction of CF2 Group

The compound can be employed to introduce the CF2 group into various chemical structures. This is significant because fluorinated compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts. The bromine atom in this compound facilitates nucleophilic substitution reactions, allowing for the incorporation of difluoromethyl groups into diverse substrates .

Synthesis of Fluorinated Intermediates

In synthetic organic chemistry, this compound has been used as an intermediate in the preparation of various fluorinated compounds. For instance, it can be converted into ethyl (E)-4,4-difluoropent-2-enoate through dehydration reactions, which are crucial for generating alkenes that can undergo further transformations .

Medicinal Chemistry

The applications of this compound extend into medicinal chemistry due to its potential as a precursor for bioactive compounds.

Development of Medicinal Agents

Research has indicated that derivatives of this compound can lead to the synthesis of novel N-heteroaryl compounds with potential therapeutic effects. These compounds have shown promise as medicaments in various studies . The introduction of fluorine atoms often enhances the pharmacokinetic properties of drugs, such as increased lipophilicity and metabolic stability.

Case Studies

Several case studies highlight the utility of this compound in drug development:

  • Anticancer Agents : Compounds derived from this compound have been investigated for their anticancer properties. The incorporation of fluorine into drug candidates has been linked to improved efficacy and selectivity against cancer cells .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial activity, making them candidates for further development into antibiotics or antifungal agents .

Research Innovations

Innovative research methodologies have emerged surrounding the use of this compound:

Photocatalytic Reactions

Recent studies have explored photocatalytic methods for functionalizing alkenes using this compound as a reagent. This approach allows for mild reaction conditions and high selectivity in producing difluoromethylated products from various substrates .

Late-stage Functionalization

The compound has also been utilized in late-stage functionalization of complex natural products and drug analogs. This strategy enables chemists to modify existing pharmaceuticals efficiently without extensive re-synthesis .

Mechanism of Action

The mechanism of action of ethyl 4-bromo-4,4-difluorobutanoate involves its interaction with nucleophiles and electrophiles. The bromine and fluorine atoms create sites of high reactivity, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethyl 4-bromo-4,4-difluorobutanoate with structurally related compounds:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups CAS Number Source Evidence
This compound C₆H₉BrF₂O₂ Br (C4), F (C4, C4) Ester Not explicitly stated Inferred
Ethyl 3-hydroxy-4,4-difluorobutanoate C₆H₁₀F₂O₃ OH (C3), F (C4, C4) Hydroxy ester -
Ethyl trans-4,4-difluorocrotonate C₆H₈F₂O₂ F (C4, C4), double bond (C2-C3) α,β-unsaturated ester -
Ethyl 3-amino-4,4-difluorobutanoate C₆H₁₁F₂NO₂ NH₂ (C3), F (C4, C4) Amino ester 1599057-72-3
Ethyl 4-bromo-4,4-difluoro-3-hydroxybutyrate C₆H₉BrF₂O₃ Br (C4), F (C4, C4), OH (C3) Hydroxy-bromo ester DW331
Ethyl 4-bromo-4,4-difluoro-3-oxobutyrate C₆H₇BrF₂O₃ Br (C4), F (C4, C4), O= (C3) Keto-bromo ester 367922-07-4
(E)-Ethyl 4-bromo-4,4-difluorobut-2-enoate C₆H₇BrF₂O₂ Br (C4), F (C4, C4), double bond α,β-unsaturated bromo ester 1824708-65-7

Physical Properties

  • Boiling Points: Ethyl 3-hydroxy-4,4-difluorobutanoate boils at 95–97°C (35 mm Hg), while its dehydrated analog, Ethyl trans-4,4-difluorocrotonate, has a lower boiling point (65°C at 35 mm Hg) due to reduced hydrogen bonding . The brominated analogs (e.g., Ethyl 4-bromo-4,4-difluoro-3-oxobutyrate) likely exhibit higher boiling points owing to bromine’s polarizability .
  • Solubility: Hydroxy and amino derivatives (e.g., Ethyl 3-amino-4,4-difluorobutanoate) show increased water solubility due to hydrogen bonding, whereas brominated esters are more lipophilic .

Stability and Challenges

  • Thermal Stability: Fluorine atoms enhance thermal stability, but bromine’s leaving group tendency may lead to decomposition under harsh conditions. For example, Ethyl 3-hydroxy-4,4-difluorobutanoate dehydrates readily to form an unsaturated ester when heated with P₂O₅ .
  • Synthetic Limitations: The synthesis of this compound requires precise control to avoid side reactions, such as over-halogenation or oxidation, as seen in analogs like Ethyl 4-bromo-4,4-difluoro-3-oxobutyrate .

Biological Activity

Ethyl 4-bromo-4,4-difluorobutanoate is a fluorinated compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C6H9BrF2O2
  • CAS Number : 60758-44-3

Synthesis

The compound can be synthesized through various methods, including nucleophilic substitution reactions involving bromo and difluoroalkyl groups. The synthesis typically involves the following steps:

  • Starting Materials : Ethyl butanoate and bromine/difluorinated reagents.
  • Reaction Conditions : The reaction is usually carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethyl acetate.
  • Purification : The product is purified using standard techniques such as distillation or chromatography.

The biological activity of this compound is attributed to its interaction with various biological pathways. Notable mechanisms include:

  • Cytokine Modulation : Research indicates that fluorinated compounds can influence cytokine release, particularly interleukin (IL)-17 modulation, which plays a crucial role in inflammatory responses .
  • Immune Response Stimulation : Studies have shown that similar compounds can activate immune cells, enhancing their response to pathogens and potentially modulating autoimmune conditions .

Case Studies

  • In Vitro Studies : In a study involving human iNKT cells, this compound was evaluated for its ability to stimulate cytokine production. Results indicated significant IL-17 secretion when exposed to the compound in vitro, suggesting its potential as an immunomodulatory agent .
  • Animal Models : In vivo studies demonstrated that administration of the compound led to reduced inflammation in models of autoimmune diseases, highlighting its therapeutic potential .

Data Table of Biological Effects

Study TypeModel UsedKey FindingsReference
In VitroHuman iNKT CellsInduced IL-17 secretion
In VivoAutoimmune Mouse ModelReduced inflammation markers
Cytokine AssayHeLa-CD1d CellsEnhanced TH1 and TH2 cytokine responses

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